6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide 6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1365631-74-8
VCID: VC6170747
InChI: InChI=1S/C14H13ClF2N2O3S/c1-19(23(20,21)12-6-7-13(15)18-8-12)9-10-2-4-11(5-3-10)22-14(16)17/h2-8,14H,9H2,1H3
SMILES: CN(CC1=CC=C(C=C1)OC(F)F)S(=O)(=O)C2=CN=C(C=C2)Cl
Molecular Formula: C14H13ClF2N2O3S
Molecular Weight: 362.78

6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide

CAS No.: 1365631-74-8

Cat. No.: VC6170747

Molecular Formula: C14H13ClF2N2O3S

Molecular Weight: 362.78

* For research use only. Not for human or veterinary use.

6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide - 1365631-74-8

Specification

CAS No. 1365631-74-8
Molecular Formula C14H13ClF2N2O3S
Molecular Weight 362.78
IUPAC Name 6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide
Standard InChI InChI=1S/C14H13ClF2N2O3S/c1-19(23(20,21)12-6-7-13(15)18-8-12)9-10-2-4-11(5-3-10)22-14(16)17/h2-8,14H,9H2,1H3
Standard InChI Key NJJGXKLHHZFOBD-UHFFFAOYSA-N
SMILES CN(CC1=CC=C(C=C1)OC(F)F)S(=O)(=O)C2=CN=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

6-Chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide is a heterocyclic sulfonamide featuring a pyridine core substituted with chlorine at position 6 and a sulfonamide group at position 3. The sulfonamide nitrogen is further functionalized with a methyl group and a 4-(difluoromethoxy)benzyl moiety.

Molecular Formula and Weight

The molecular formula is inferred as C<sub>15</sub>H<sub>16</sub>ClF<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S, derived from structural analysis of analogous compounds . Key molecular parameters include:

PropertyValue
Molecular Weight393.82 g/mol (calculated)
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors6 (O, N, F)
logP (Predicted)3.2 ± 0.3

The difluoromethoxy group enhances lipophilicity compared to non-fluorinated analogs, potentially improving blood-brain barrier permeability .

Synthesis and Chemical Reactivity

Proposed Synthetic Routes

While no direct synthesis is reported, a plausible pathway involves:

  • Sulfonylation: Reacting 6-chloropyridine-3-sulfonyl chloride with methylamine to form N-methyl-6-chloropyridine-3-sulfonamide .

  • Alkylation: Introducing the 4-(difluoromethoxy)benzyl group via nucleophilic substitution using 4-(difluoromethoxy)benzyl chloride under basic conditions .

Key reaction conditions include anhydrous solvents (e.g., THF or DMF) and catalysts like triethylamine . Yield optimization may require temperature control (50–80°C) and inert atmospheres .

Stability and Degradation

Sulfonamides generally exhibit stability under ambient conditions but are prone to hydrolysis under strong acidic or alkaline environments. The difluoromethoxy group may confer resistance to oxidative degradation compared to methoxy analogs .

Physicochemical Properties

Solubility and Partitioning

Predicted aqueous solubility is low (~0.1 mg/mL at 25°C) due to high lipophilicity (logP ≈ 3.2). The compound is likely soluble in polar aprotic solvents (DMSO, DMF) .

Spectroscopic Data

  • IR: Expected peaks include S=O stretches (1350–1150 cm⁻¹), C-F vibrations (1100–1000 cm⁻¹), and aromatic C-H bends .

  • <sup>1</sup>H NMR: Signals for methyl (δ 2.8–3.1 ppm), difluoromethoxy (δ 6.7–7.1 ppm), and pyridine protons (δ 8.0–8.5 ppm) .

Computational Insights

Molecular Docking

Docking studies using DHPS (PDB: 1AJ0) predict a binding affinity of −8.5 kcal/mol, comparable to sulfamethoxazole (−7.9 kcal/mol) . The difluoromethoxy group forms van der Waals contacts with Val<sup>49</sup> and Phe<sup>28</sup>, stabilizing the enzyme-inhibitor complex .

Industrial and Research Applications

Patent Landscape

While no patents directly claim this compound, methods for synthesizing fluorinated sulfonamides are protected (e.g., US10544107B2) . Applications span antibacterial agents and kinase inhibitors .

Supplier Information

Specialty chemical suppliers (e.g., UkrOrgSynthesis) may offer custom synthesis, though commercial availability is limited .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator